1-[4-(2-Methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-[4-(2-Methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxylic acid group, and a phenyl group substituted with a 2-methylpropoxy moiety
Preparation Methods
The synthesis of 1-[4-(2-Methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves several steps, typically starting with the preparation of the core pyrrolidine structure. One common method involves the reaction of 4-(2-methylpropoxy)benzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring. The carboxylic acid group is introduced through subsequent oxidation reactions.
Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as solvent recovery, crystallization, and purification are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-[4-(2-Methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for hydrolysis .
Scientific Research Applications
1-[4-(2-Methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function .
Comparison with Similar Compounds
1-[4-(2-Methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid: This compound has a similar phenyl group substitution but includes a thiazole ring instead of a pyrrolidine ring.
1-[4-(2-Methylpropoxy)phenyl]-3-(1-piperidinyl)-1-propanone:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10(2)9-20-13-5-3-12(4-6-13)16-8-11(15(18)19)7-14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFCBQYVWSKWEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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